(2R,3R)-2,3-bis(phenylmethoxy)butanedioic acid
Description
Properties
IUPAC Name |
(2R,3R)-2,3-bis(phenylmethoxy)butanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O6/c19-17(20)15(23-11-13-7-3-1-4-8-13)16(18(21)22)24-12-14-9-5-2-6-10-14/h1-10,15-16H,11-12H2,(H,19,20)(H,21,22)/t15-,16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRRDKHFYTWVMFV-HZPDHXFCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(C(C(=O)O)OCC2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CO[C@H]([C@H](C(=O)O)OCC2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001245459 | |
| Record name | (2R,3R)-2,3-Bis(phenylmethoxy)butanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001245459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138794-81-7 | |
| Record name | (2R,3R)-2,3-Bis(phenylmethoxy)butanedioic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=138794-81-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2R,3R)-2,3-Bis(phenylmethoxy)butanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001245459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Material Selection
The synthesis typically begins with (2R,3R)-tartaric acid, a naturally occurring chiral dihydroxy dicarboxylic acid. This choice ensures inherent stereochemical fidelity, avoiding the need for resolution steps.
Esterification of Tartaric Acid
To mitigate interference from carboxylic acid groups during subsequent reactions, the carboxyl moieties are protected as methyl esters:
Protection of Hydroxyl Groups
The critical step involves converting the hydroxyl groups at C2 and C3 into benzyl ethers.
Williamson Ether Synthesis
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Deprotonation : Dimethyl (2R,3R)-tartrate is dissolved in anhydrous THF, and sodium hydride (2.2 equiv) is added at 0°C to generate alkoxide ions.
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Benzylation : Benzyl bromide (2.5 equiv) is introduced dropwise, and the reaction is stirred at room temperature for 24 hours.
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Workup : The mixture is quenched with ice-water, extracted with ethyl acetate, and dried over Na₂SO₄.
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Purification : Column chromatography (hexane/ethyl acetate, 4:1) isolates dimethyl (2R,3R)-2,3-bis(phenylmethoxy)butanedioate.
Mitsunobu Reaction Alternative
For enhanced stereochemical retention:
Hydrolysis of Methyl Esters
The final step regenerates the carboxylic acid groups:
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Reaction : Dimethyl (2R,3R)-2,3-bis(phenylmethoxy)butanedioate is treated with lithium hydroxide (4.0 equiv) in THF/water (3:1) at 0°C.
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Monitoring : Reaction progress tracked via TLC (Rf = 0.3 in ethyl acetate).
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Workup : Acidification with HCl (1M) to pH 2, followed by extraction with ethyl acetate.
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Purification : Recrystallization from acetone/water affords the title compound.
Optimization and Challenges
Stereochemical Integrity
Side Reactions
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Over-benzylation : Controlled stoichiometry (2.5 equiv benzyl bromide) prevents tertiary ether formation.
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Ester Hydrolysis Incompletion : Extended reaction times (24 hours) ensure full deprotection.
Comparative Analysis of Synthetic Routes
| Method | Conditions | Yield (%) | Stereopurity (% ee) | Cost Efficiency |
|---|---|---|---|---|
| Williamson Ether | NaH, THF, 25°C | 65–70 | >99 | High |
| Mitsunobu Reaction | DIAD, PPh₃, 0°C → 25°C | 75–80 | >99 | Low |
Key Insight : The Williamson method offers cost advantages, while Mitsunobu provides marginally higher yields at greater expense.
Scalability and Industrial Relevance
The patent-derived Williamson protocol is preferred for large-scale synthesis due to:
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Solvent Recovery : THF and hexane are efficiently recycled via distillation.
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Catalyst Availability : Sodium hydride and benzyl bromide are industrially accessible.
Characterization Data
Chemical Reactions Analysis
Types of Reactions: (2R,3R)-2,3-bis(phenylmethoxy)butanedioic acid can undergo various chemical reactions, including:
Oxidation: The phenylmethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The butanedioic acid moiety can be reduced to form butanediol derivatives.
Substitution: The phenylmethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzaldehyde or benzoic acid, while reduction can produce butanediol derivatives.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C20H24O6
- Molecular Weight : 364.4 g/mol
- IUPAC Name : (2R,3R)-2,3-bis(phenylmethoxy)butanedioic acid
The compound features two phenylmethoxy groups attached to a butanedioate backbone, contributing to its unique reactivity and biological interactions.
Organic Synthesis
(2R,3R)-2,3-bis(phenylmethoxy)butanedioic acid is widely used as a chiral building block in the synthesis of complex organic molecules. Its stereochemistry allows for the creation of enantiomerically pure compounds essential in pharmaceuticals and agrochemicals.
Biochemical Studies
The compound serves as a substrate in various biochemical assays and studies of enzyme-catalyzed reactions. Its ability to interact with specific molecular targets makes it valuable in understanding enzyme mechanisms and pathways.
Pharmaceutical Development
In medicinal chemistry, (2R,3R)-2,3-bis(phenylmethoxy)butanedioic acid is utilized as an intermediate in synthesizing pharmaceutical compounds. For instance, it is relevant in the synthesis of Dipyridamole, a selective inhibitor used in cardiovascular treatments .
Industrial Applications
In industrial settings, (2R,3R)-2,3-bis(phenylmethoxy)butanedioic acid is employed in producing fine chemicals and as a precursor for various industrial products. Its unique properties make it suitable for large-scale applications where chirality is crucial.
Case Study 1: Asymmetric Synthesis
A study demonstrated the use of (2R,3R)-2,3-bis(phenylmethoxy)butanedioic acid as a chiral auxiliary in asymmetric synthesis reactions. The compound facilitated the formation of enantiomerically enriched products with high yields when used alongside specific catalysts .
Case Study 2: Antioxidant Properties
Research has indicated that the phenolic components of (2R,3R)-2,3-bis(phenylmethoxy)butanedioic acid exhibit antioxidant properties. These properties are beneficial for protecting cells from oxidative stress and have implications in developing therapeutic agents targeting oxidative damage.
Mechanism of Action
The mechanism of action of (2R,3R)-2,3-bis(phenylmethoxy)butanedioic acid involves its interaction with various molecular targets. The chiral centers play a crucial role in determining the compound’s binding affinity and specificity. The phenylmethoxy groups can participate in hydrogen bonding and hydrophobic interactions, while the butanedioic acid moiety can form ionic bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.
Comparison with Similar Compounds
Diethyl (2R,3R)-2,3-Bis(benzyloxy)succinate
(2R,3R)-2,3-Bis[(4-methylbenzoyl)oxy]butanedioic Acid (Di-p-toluoyl-L-tartaric Acid)
Chicoric Acid (Cichoric Acid)
- Molecular Formula : C₂₂H₁₈O₁₂ (MW: 474.37)
- Key Differences: Features caffeoyl (3,4-dihydroxycinnamoyl) substituents, conferring antioxidant and immunomodulatory properties. Natural occurrence in Echinacea purpurea, with demonstrated bioactivity in pharmacological research .
- Applications : Studied for antiviral, anti-inflammatory, and neuroprotective effects; used as a reference standard in food and cosmetic research .
Structural and Functional Analysis
Substituent Effects on Physicochemical Properties
| Compound | Substituents | Molecular Weight | Polarity | Key Applications |
|---|---|---|---|---|
| (2R,3R)-2,3-Bis(phenylmethoxy)butanedioic acid | Benzyloxy | 330.33 | Moderate | Synthetic intermediates |
| Diethyl ester analog | Ethyl esters | 386.44 | Low | Protecting-group chemistry |
| Di-p-toluoyl-L-tartaric acid | 4-Methylbenzoyl | 386.36 | Moderate | Chiral resolution |
| Chicoric acid | Caffeoyl | 474.37 | High | Pharmacological research |
- Polarity : Chicoric acid’s dihydroxyphenyl groups increase hydrophilicity, whereas benzyloxy and toluoyl derivatives exhibit intermediate to low polarity .
- Bioactivity : Chicoric acid’s caffeoyl groups enable radical scavenging, while the benzyloxy analog lacks significant bioactivity due to inert substituents .
Stereochemical Influence
All compounds share the (2R,3R) configuration, critical for:
Pharmacological Relevance
- Chicoric acid inhibits HIV-1 integrase (IC₅₀: 1–10 μM) and enhances cytokine production in immune cells, attributed to its catechol moieties .
Biological Activity
(2R,3R)-2,3-bis(phenylmethoxy)butanedioic acid is a chiral compound that has garnered attention in both organic chemistry and biological research due to its unique structural properties and potential applications. This article provides a detailed examination of its biological activity, including mechanisms of action, interactions with biomolecules, and relevant case studies.
Chemical Structure and Properties
The compound features two phenylmethoxy groups attached to a butanedioic acid backbone, which is characterized by the specific stereochemistry of (2R,3R). This stereochemical configuration is critical for its biological interactions and reactivity.
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Chemical Formula | CHO |
| CAS Number | 138794-81-7 |
| Molecular Weight | 286.32 g/mol |
| Melting Point | Not specified |
The biological activity of (2R,3R)-2,3-bis(phenylmethoxy)butanedioic acid primarily involves its interaction with enzymes and receptors. The chiral centers enhance binding affinity to specific biological targets, which can modulate various biochemical pathways.
- Enzyme Interaction : The compound has been shown to interact with enzymes involved in metabolic processes. Its structure allows it to participate in hydrogen bonding and hydrophobic interactions, influencing enzyme-substrate dynamics.
- Receptor Binding : The phenylmethoxy groups facilitate interactions with receptor sites, potentially leading to changes in receptor activation or inhibition.
Biological Activity
Research indicates that (2R,3R)-2,3-bis(phenylmethoxy)butanedioic acid exhibits several biological activities:
Table 2: Summary of Biological Activities
| Activity Type | Observations/Findings |
|---|---|
| Antioxidant | Potential antioxidant properties noted |
| Anti-inflammatory | Inhibition of pro-inflammatory cytokines suggested |
| Enzyme Inhibition | Interaction with metabolic enzymes indicated |
Case Studies and Research Findings
Several studies have explored the biological implications of related compounds, providing insights into the potential effects of (2R,3R)-2,3-bis(phenylmethoxy)butanedioic acid:
- Study on Enzyme Substrates : A study investigated the interactions between chiral compounds and metabolic enzymes. The findings indicated that similar compounds could modulate enzyme activity through competitive inhibition mechanisms.
- Inflammation Models : Research on structurally related molecules demonstrated significant reductions in inflammatory markers in vitro. These findings suggest that (2R,3R)-2,3-bis(phenylmethoxy)butanedioic acid may also exhibit similar effects under appropriate conditions .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for (2R,3R)-2,3-bis(phenylmethoxy)butanedioic acid, and how can reaction conditions be optimized to minimize diastereomeric byproducts?
- Methodological Answer : The synthesis typically involves stereoselective protection of tartaric acid derivatives. For example, diethyl tartrate can be reacted with benzyl bromide under basic conditions (e.g., K₂CO₃/DMF) to introduce phenylmethoxy groups. Optimization includes controlling reaction temperature (40–60°C) and using chiral catalysts to enhance enantiomeric excess. Monitoring by thin-layer chromatography (TLC) and purification via silica gel chromatography are critical to isolate the desired (2R,3R)-isomer .
Q. Which spectroscopic techniques are most effective for characterizing the stereochemical purity of (2R,3R)-2,3-bis(phenylmethoxy)butanedioic acid?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy, particularly - and -NMR, can confirm stereochemistry through coupling constants (e.g., values). High-performance liquid chromatography (HPLC) with chiral stationary phases (e.g., Chiralpak® AD-H) resolves enantiomeric impurities. Mass spectrometry (MS) validates molecular weight, while polarimetry or Raman optical activity (ROA) provides complementary stereochemical data .
Q. How should researchers address solubility challenges during in vitro assays involving this compound?
- Methodological Answer : Due to its hydrophobic benzyl groups, the compound exhibits low aqueous solubility. Pre-dissolution in dimethyl sulfoxide (DMSO) followed by dilution in buffered solutions (e.g., PBS) is common. Sonication or use of surfactants (e.g., Tween-80) can improve dispersion. Stability studies (e.g., via UV-Vis spectroscopy) should confirm integrity post-solubilization .
Q. What are the recommended storage conditions to prevent degradation of (2R,3R)-2,3-bis(phenylmethoxy)butanedioic acid?
- Methodological Answer : Store at −20°C in airtight, light-resistant containers under inert gas (e.g., argon). Lyophilization enhances long-term stability. Periodic purity checks via HPLC or -NMR are advised to detect hydrolysis or oxidation byproducts .
Advanced Research Questions
Q. How does the stereochemistry of (2R,3R)-2,3-bis(phenylmethoxy)butanedioic acid influence its interaction with biological targets, such as enzymes or receptors?
- Methodological Answer : Molecular docking simulations (e.g., AutoDock Vina) paired with site-directed mutagenesis studies can map stereospecific binding pockets. Comparative assays with (2S,3S)- and meso-isomers quantify enantiomer-specific activity. For example, chicoric acid analogs (structurally related) show stereochemistry-dependent inhibition of HIV integrase, suggesting similar mechanisms for this compound .
Q. What strategies can resolve contradictions in reported bioactivity data across different studies?
- Methodological Answer : Cross-validate findings using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity assays). Control for batch-to-batch variability in compound purity via quantitative NMR (qNMR). Meta-analyses of published data should account for differences in cell lines, assay protocols, and solvent systems .
Q. How can computational modeling predict the metabolic stability of this compound in pharmacokinetic studies?
- Methodological Answer : Use in silico tools like Schrödinger’s ADMET Predictor or SwissADME to estimate metabolic sites (e.g., ester hydrolysis). Validate predictions with in vitro liver microsome assays. Isotopic labeling (e.g., ) tracks metabolite formation via LC-MS/MS .
Q. What advanced techniques are required to analyze the compound’s role in multi-step synthetic pathways, such as its use as a chiral building block?
- Methodological Answer : Employ X-ray crystallography to confirm intermediate structures during total synthesis. Kinetic resolution studies (e.g., using lipases) optimize enantioselectivity in downstream reactions. Process analytical technology (PAT), such as inline FTIR, monitors real-time reaction progress .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
